

Technical Brief: The Chemical Structure of Cyclo(Hpro-Leu)

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Compound of Interest

Compound Name: Cyclo(Hpro-Leu)

Cat. No.: B3033283

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Introduction

Cyclo(Hpro-Leu), also known as Cyclo(4-hydroxy-L-prolyl-L-leucine), is a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of compounds.[1][2] DKPs are naturally occurring secondary metabolites found in a wide array of organisms, including bacteria, fungi, and marine sponges, as well as in fermented and heat-processed foods.[3][4][5] The rigid heterocyclic structure of proline-containing DKPs, where a six-membered piperazine nucleus is fused to a pyrrolidine ring, imparts significant enzymatic stability and diverse biological activities, making them subjects of interest in drug discovery and biotechnology.[2]

Molecular Structure and Composition

The chemical structure of **Cyclo(Hpro-Leu)** is derived from the condensation and subsequent cyclization of two amino acids: L-Leucine and a hydroxylated form of L-Proline, specifically trans-4-hydroxy-L-proline.[6] This process results in the formation of a bicyclic heterocyclic system.

The core of the molecule is a 2,5-diketopiperazine ring, which is a six-membered ring containing two nitrogen atoms and two ketone groups at opposing positions.[1] This central scaffold is formed by the peptide bonds between the two amino acid residues.

The specific substituents attached to this core define the identity of **Cyclo(Hpro-Leu)**:

- From L-Leucine: An isobutyl group ($-\text{CH}_2\text{CH}(\text{CH}_3)_2$) is attached to one of the alpha-carbons of the diketopiperazine ring.
- From trans-4-hydroxy-L-proline: A pyrrolidine ring, which is characteristic of proline, is fused to the diketopiperazine core. This pyrrolidine ring is further substituted with a hydroxyl ($-\text{OH}$) group at the 4th position.

The systematic IUPAC name for this structure is (3S,7R,8aS)-7-Hydroxy-3-isobutyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione.[\[7\]](#)

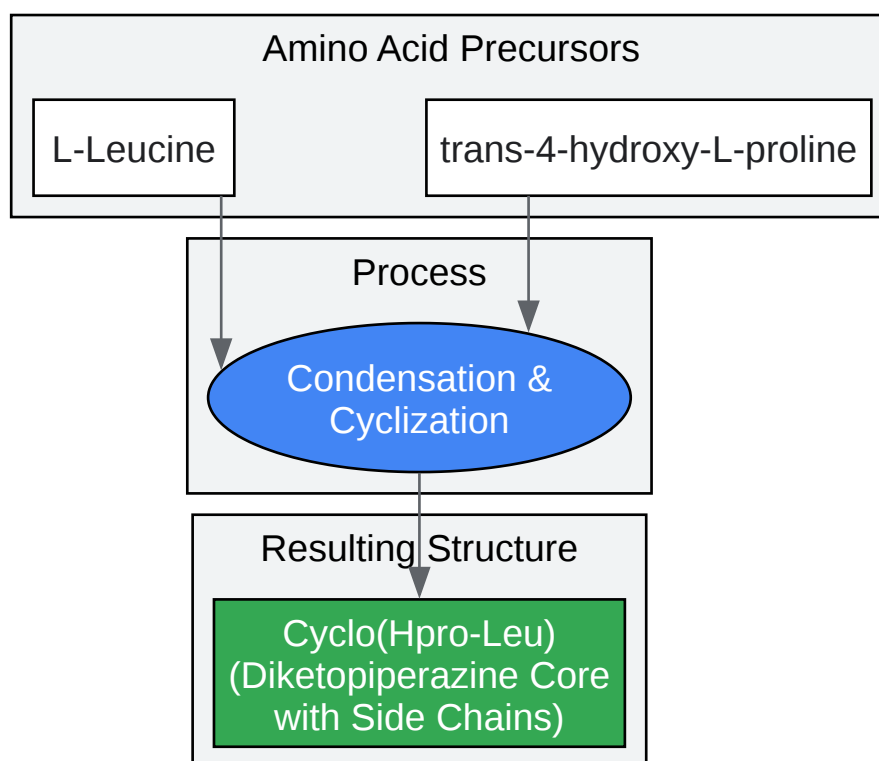
Physicochemical Properties

A summary of the key physicochemical properties for **Cyclo(Hpro-Leu)** is presented below. These values are computationally derived and provide a baseline for experimental design and analysis.

Property	Value	Source
Molecular Formula	$\text{C}_{11}\text{H}_{18}\text{N}_2\text{O}_3$	[7] [8] [9]
Molecular Weight	226.27 g/mol	[8] [9]
Monoisotopic Mass	226.13174244 Da	[7] [8]
Topological Polar Surface Area	69.6 Å ²	[7] [8]
Hydrogen Bond Donor Count	2	[7]
Hydrogen Bond Acceptor Count	3	[7]
Rotatable Bond Count	2	[7]

Structural Visualization

While a 2D chemical drawing is the standard for representing molecular structures, the logical relationship between the constituent amino acids and the final cyclic structure can be visualized. The following diagram illustrates the formation of the core diketopiperazine ring from its amino acid precursors.



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Caption: Logical workflow from amino acid precursors to the final cyclic dipeptide.

Methodological Note

This document serves as a guide to the chemical structure of **Cyclo(Hpro-Leu)**. As the scope is limited to describing a known chemical entity, detailed experimental protocols for synthesis or signaling pathway analyses are not included. The data presented are based on established chemical databases and literature. For researchers interested in the synthesis of proline-based diketopiperazines, typical methods involve the condensation of the corresponding amino acid esters or Boc-protected amino acids, followed by cyclization.[5]

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